MDL 72222 Outranks Ondansetron (GR 38032F) in 5-HT3 Receptor Binding Affinity
In a competitive radioligand binding study using [3H]ICS 205-930 on N1E-115 neuroblastoma cell membranes, MDL 72222 demonstrated higher affinity for 5-HT3 recognition sites than ondansetron (GR 38032F), placing it distinctly in the antagonist rank order [1]. This rank order positions MDL 72222 as a higher-affinity tool for receptor occupancy studies compared to ondansetron, while remaining less potent than granisetron (BRL 43694) and ICS 205-930.
| Evidence Dimension | 5-HT3 receptor binding affinity rank order |
|---|---|
| Target Compound Data | Rank 7 (higher affinity than GR 38032F) |
| Comparator Or Baseline | SDZ 206-830 > SDZ 206-792 > ICS 205-930 > BRL 43694 > quipazine > BRL 24924 > MDL 72222 > GR 38032F (ondansetron) |
| Quantified Difference | MDL 72222 exhibits higher affinity than GR 38032F (ondansetron); quantitative Ki values not provided in this study but rank order established across 8 antagonists |
| Conditions | [3H]ICS 205-930 radioligand binding assay using N1E-115 murine neuroblastoma cell membranes; competition studies with 5-HT3 antagonists |
Why This Matters
When receptor occupancy at lower concentrations is a critical experimental variable, MDL 72222 provides a higher-affinity alternative to ondansetron within the 5-HT3 antagonist class.
- [1] Hoyer D, Neijt HC. Identification of serotonin 5-HT3 recognition sites in membranes of N1E-115 neuroblastoma cells by radioligand binding. Mol Pharmacol. 1988 Mar;33(3):303-9. View Source
